molecular formula C14H19NO B1271814 1-[4-(Azepan-1-yl)phenyl]ethan-1-one CAS No. 26586-40-3

1-[4-(Azepan-1-yl)phenyl]ethan-1-one

Cat. No. B1271814
CAS RN: 26586-40-3
M. Wt: 217.31 g/mol
InChI Key: DAGCDTAHALGDJT-UHFFFAOYSA-N
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Description

The compound "1-[4-(Azepan-1-yl)phenyl]ethan-1-one" is a chemical entity that appears to be structurally related to a class of compounds known for their potential anxiolytic activity. The related compound, 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanone, has been synthesized and tested for anxiolytic properties, with variations in the aryl substituent affecting the activity. The synthesis of these compounds involves a two-step process starting with a condensation reaction followed by a cyclization step to form the seven-membered ring characteristic of the diazepine structure .

Synthesis Analysis

The synthesis of related compounds involves a general two-step process. Initially, a condensation of 2,3-diaminopyridine with benzoylacetone is performed. This is followed by a basic-activated cyclization reaction with various substituted benzaldehydes to complete the formation of the seven-membered ring. The molecular diversity of the final compounds is achieved by using different aldehydes, such as 2-chloro-, 4-chloro-, 2-bromo-, 4-bromo-, 4-fluoro-, 4-trifluoro-, and 3-bromo-4,5-dimethoxybenzaldehyde. This method allows for the synthesis of a range of compounds with potential anxiolytic activity, as demonstrated by the testing of compounds 4, 6, 8, 9, and 10, with the 4-chlorophenyl derivative showing the most significant activity .

Molecular Structure Analysis

The molecular structure of "1-[4-(Azepan-1-yl)phenyl]ethan-1-one" is not directly discussed in the provided abstracts. However, the related structures synthesized in the studies involve a seven-membered diazepine ring, which is a key feature in the compounds tested for anxiolytic activity. The presence of various aryl substituents on the tetrahydropyrido[2,3-b][1,4]diazepin ring system is crucial for the biological activity of these molecules. The structural variations introduced by different substituents can significantly influence the pharmacological properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation and cyclization. In the case of 4-phenylbut-3-yne-2-one, reactions with α,ω-diamino-ethane and -propane can lead to condensation or conjugate addition, depending on the reaction conditions. However, cyclization products were not obtained under the studied conditions. Additionally, 2-aminoethanethiol can react with this ynone by conjugate addition of the amino group, and with benzylideneacetone to yield a tetrahydro-thiazepine. These reactions demonstrate the reactivity of the ynone group and its potential to form various products depending on the reactants and conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-[4-(Azepan-1-yl)phenyl]ethan-1-one" are not explicitly detailed in the provided abstracts. However, the properties of similar compounds synthesized in the studies can be inferred to some extent. The solubility, melting points, and stability of these compounds would be influenced by the nature of the substituents on the aromatic ring and the overall molecular structure. The presence of halogens and methoxy groups in the aryl substituents would affect the electron distribution and, consequently, the chemical reactivity and interactions of the compounds. The anxiolytic activity observed in some of the synthesized compounds suggests that they can interact with biological targets, which is a critical aspect of their chemical properties .

Scientific Research Applications

Magnetic Properties in Chemistry

  • Research by Song et al. (2014) focused on synthesizing compounds bridged by end-to-end azides, including structures similar to 1-[4-(Azepan-1-yl)phenyl]ethan-1-one. They observed antiferromagnetic interactions and spin canting at low temperatures, indicating potential applications in magnetic materials and understanding magnetostructural relationships (Song et al., 2014).

Antimicrobial and Anticancer Potential

  • A study by Verma et al. (2015) synthesized derivatives of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones, which share structural similarities with 1-[4-(Azepan-1-yl)phenyl]ethan-1-one. They evaluated these compounds for antimicrobial and anticancer activities, suggesting potential therapeutic applications (Verma et al., 2015).

Structural and Hydrogen Bonding Analysis

  • Balderson et al. (2007) conducted a study on compounds like 1-[4-(Azepan-1-yl)phenyl]ethan-1-one, analyzing their hydrogen-bonding patterns. Their work contributes to the understanding of molecular interactions and crystal structures, which is crucial in material science and drug design (Balderson et al., 2007).

Corrosion Inhibition

  • Costa et al. (2021) investigated imidazole-based molecules, including structures analogous to 1-[4-(Azepan-1-yl)phenyl]ethan-1-one, for their corrosion inhibition properties. These findings have implications for material protection and industrial applications (Costa et al., 2021).

Synthesis Methods in Organic Chemistry

  • Kumar et al. (2017) developed a method for synthesizing polysubstituted pyrrole derivatives, involving compounds related to 1-[4-(Azepan-1-yl)phenyl]ethan-1-one. This research contributes to the field of organic synthesis, particularly in the creation of complex organic molecules (Kumar et al., 2017).

Protein Kinase B Inhibition

  • Breitenlechner et al. (2004) explored novel azepane derivatives as inhibitors of protein kinase B, which is relevant in the context of drug discovery, particularly for diseases where protein kinase B plays a role (Breitenlechner et al., 2004).

properties

IUPAC Name

1-[4-(azepan-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12(16)13-6-8-14(9-7-13)15-10-4-2-3-5-11-15/h6-9H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGCDTAHALGDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368599
Record name 1-[4-(Azepan-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Azepan-1-yl)phenyl]ethan-1-one

CAS RN

26586-40-3
Record name 1-[4-(Azepan-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Wang, CA DeRosa, ML Daly, D Song… - Materials chemistry …, 2017 - pubs.rsc.org
Difluoroboron β-diketonate (BF2bdk) compounds show environment-sensitive optical properties in solution, aggregation-induced emission (AIE) and multi-stimuli responsive …
Number of citations: 46 pubs.rsc.org

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